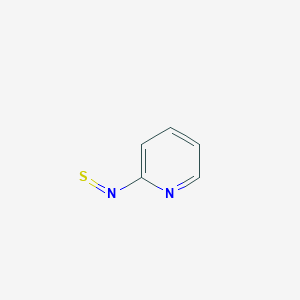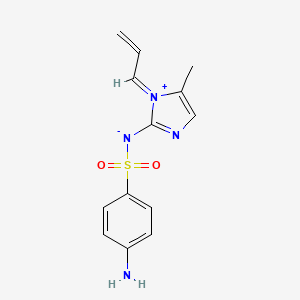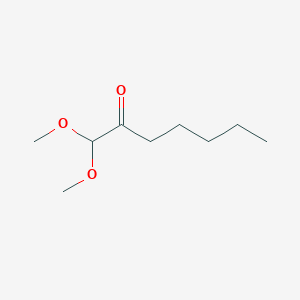
1,1-Dimethoxyheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxyheptan-2-one: is an organic compound with the molecular formula C9H20O2 . It is a derivative of heptane, where two methoxy groups are attached to the first carbon and a ketone group is present on the second carbon. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethoxyheptan-2-one can be synthesized through the reaction of heptanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which further reacts with methanol to form the dimethyl acetal. The general reaction conditions involve:
Reactants: Heptanal and methanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalysts and purification techniques, such as distillation and crystallization, is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethoxyheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.
Major Products Formed
Oxidation: Formation of heptanoic acid or other oxidized products.
Reduction: Formation of 1,1-dimethoxyheptanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dimethoxyheptan-2-one has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of advanced materials and polymers.
Industrial Chemistry: Employed in the production of specialty chemicals and additives.
Mécanisme D'action
The mechanism of action of 1,1-Dimethoxyheptan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a precursor or intermediate in biochemical reactions, influencing the synthesis of other molecules. Its effects are mediated through the formation of reactive intermediates and the modulation of enzymatic activities.
Comparaison Avec Des Composés Similaires
1,1-Dimethoxyheptan-2-one can be compared with other similar compounds, such as:
1,1-Dimethoxyhexane: Similar structure but with a shorter carbon chain.
1,1-Dimethoxyoctane: Similar structure but with a longer carbon chain.
1,1-Dimethoxybutane: Similar structure but with a much shorter carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length and the presence of both methoxy and ketone functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
6344-11-2 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1,1-dimethoxyheptan-2-one |
InChI |
InChI=1S/C9H18O3/c1-4-5-6-7-8(10)9(11-2)12-3/h9H,4-7H2,1-3H3 |
Clé InChI |
YQNNOPOAGGDSFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



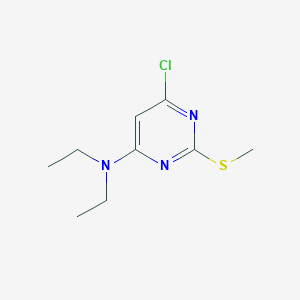
![(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B13811822.png)
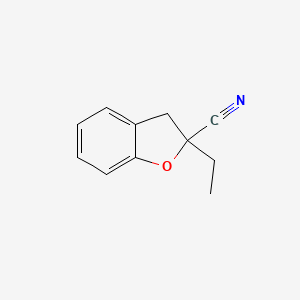
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
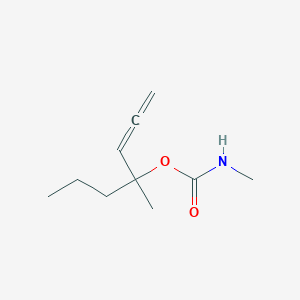
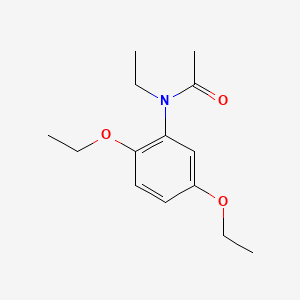

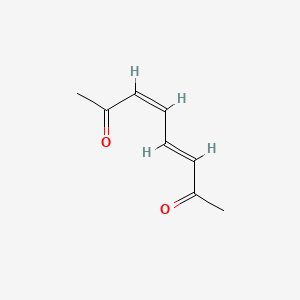
![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
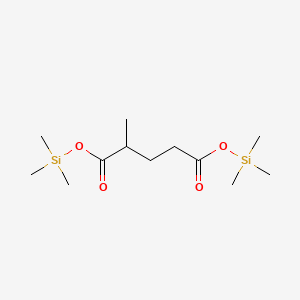
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
